molecular formula C14H12ClN3O B11846686 4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-95-5

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11846686
CAS No.: 87034-95-5
M. Wt: 273.72 g/mol
InChI Key: VMCUOYPLZLBYRH-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorobenzyl group and the methyl group on the imidazo[4,5-c]pyridine core contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and glyoxal.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the imidazo[4,5-c]pyridine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the imidazo[4,5-c]pyridine core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)pyridine
  • 4-(4-Chlorobenzyl)oxy-4’-cyanoazobenzene
  • 4-(4-Chlorobenzyl)-N-(1-(4-pyridinyl)ethylidene)-1-piperazinamine

Uniqueness

4-((4-Chlorobenzyl)oxy)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to the combination of its imidazo[4,5-c]pyridine core with the 4-chlorobenzyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87034-95-5

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3

InChI Key

VMCUOYPLZLBYRH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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